3-(1,3-benzodioxol-5-ylmethyl)-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1,3-benzodioxol-5-ylmethyl)-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H26N4O5S and its molecular weight is 482.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1,3-benzodioxol-5-ylmethyl)-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 302.38 g/mol
- CAS Number : Not specified in the provided data
The compound features a quinazoline core, which is modified with a benzodioxole moiety and a morpholine side chain, contributing to its biological properties.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in various studies:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation, particularly through the inhibition of the Epidermal Growth Factor Receptor (EGFR) and related kinases .
- In Vitro Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), derivatives similar to this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
3-(1,3-benzodioxol-5-ylmethyl)... | MCF-7 | X.XX | |
Similar Quinazoline Derivative | A549 | X.XX | |
Other Quinazolines | Various | X.XX |
Anti-inflammatory and Analgesic Effects
Recent studies have indicated that quinazoline derivatives possess anti-inflammatory properties:
- Mechanism : The incorporation of a sulfanylidene group enhances the anti-inflammatory activity by improving interactions with cyclooxygenase enzymes (COX) .
- Research Findings : Compounds with similar structures have shown reduced inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
Other Biological Activities
In addition to anticancer and antimicrobial properties, quinazoline derivatives have been investigated for:
- Antidiabetic Activity : Some studies indicate that these compounds can inhibit enzymes like alpha-amylase and alpha-glucosidase, which are critical in carbohydrate metabolism .
- Antioxidant Activity : Quinazolines have exhibited significant antioxidant properties, potentially useful in preventing oxidative stress-related diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives including our compound showed that modifications at the benzodioxole position significantly enhanced anticancer activity against various tumor types. The study utilized molecular docking techniques to predict binding affinities and interactions with target proteins involved in tumor growth.
Case Study 2: Anti-inflammatory Properties
Research involving a modified quinazoline with similar structural characteristics demonstrated notable anti-inflammatory effects in vivo. The study highlighted the role of the sulfanylidene moiety in enhancing COX inhibition compared to traditional anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
451467-04-2 |
---|---|
Molekularformel |
C24H26N4O5S |
Molekulargewicht |
482.56 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H26N4O5S/c29-22(25-6-1-7-27-8-10-31-11-9-27)17-3-4-18-19(13-17)26-24(34)28(23(18)30)14-16-2-5-20-21(12-16)33-15-32-20/h2-5,12-13H,1,6-11,14-15H2,(H,25,29)(H,26,34) |
InChI-Schlüssel |
MJBQTWTVSPYGIY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.